3-amino-N-[2-(4-sulfamoylphenyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
Compound Description: The compound’s full name is quite a mouthful, so let’s break it down. It consists of the following components
Biological Relevance: Thieno[3,2-d]pyrimidines, a related class of compounds, exhibit diverse biological activities.
Preparation Methods
Synthetic Routes:
Industrial Production: Industrial-scale synthesis may involve optimized conditions for yield and purity.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as building blocks for drug discovery and materials science.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May have therapeutic applications (e.g., antiviral, anticancer).
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Targets and Pathways: Further research is needed, but potential targets could include enzymes, receptors, or signaling pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore other thieno[3,2-d]pyrimidines or structurally related molecules.
Remember that this compound’s complexity offers exciting avenues for scientific exploration!
Properties
Molecular Formula |
C21H24N4O3S2 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
6-amino-N-[2-(4-sulfamoylphenyl)ethyl]-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C21H24N4O3S2/c22-18-16-12-14-4-2-1-3-5-17(14)25-21(16)29-19(18)20(26)24-11-10-13-6-8-15(9-7-13)30(23,27)28/h6-9,12H,1-5,10-11,22H2,(H,24,26)(H2,23,27,28) |
InChI Key |
KIVYFKCHEWYSAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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